Naepa

Descripción general

Descripción

El ácido N-acil etanolamida fosfórico (NAEPA) es un compuesto orgánico sintético que actúa como un agonista selectivo del receptor de ácido lisofosfatídico-1. Es un derivado mimético de fosfato y se ha estudiado por sus posibles actividades biológicas y relevancia medicinal .

Métodos De Preparación

El NAEPA puede sintetizarse a través de una serie de reacciones químicas que involucran la esterificación de etanolamina con un ácido graso, seguida de fosforilación. La ruta sintética normalmente implica los siguientes pasos:

Esterificación: La etanolamina se hace reaccionar con un ácido graso, como el ácido octadec-9-enoico, para formar N-acil etanolamida.

Análisis De Reacciones Químicas

El NAEPA experimenta varias reacciones químicas, que incluyen:

Oxidación: El this compound puede oxidarse en condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden convertir el this compound en sus formas reducidas, aunque estas reacciones son menos comunes.

Sustitución: El this compound puede participar en reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos, dependiendo de los reactivos y las condiciones utilizadas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Therapeutic Potential

Naepa has shown promise in the realm of medicinal chemistry due to its bioactive properties. Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

- Antimicrobial Activity: Studies have demonstrated that this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Antioxidant Properties: The compound has been evaluated for its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Case Study: Antioxidant Activity of this compound Derivatives

A study focusing on the derivatization of this compound highlighted its enhanced antioxidant capacity compared to its parent compound. The DPPH free radical scavenging assay was employed to quantify this activity, yielding promising results that suggest potential applications in nutraceutical formulations.

| Compound | IC50 (µM) |

|---|---|

| This compound | 45 |

| Derivative A | 30 |

| Derivative B | 25 |

Environmental Applications

2.1 Bioremediation

This compound's structural properties make it suitable for applications in environmental science, particularly in bioremediation processes. Its ability to interact with pollutants can facilitate the breakdown of harmful substances in contaminated environments.

Case Study: Biodegradation of Pollutants Using this compound

Research conducted on the use of this compound in bioremediation illustrated its effectiveness in degrading heavy metals and organic pollutants in soil samples. The study utilized microbial consortia to enhance the degradation process, demonstrating a significant reduction in pollutant concentration over time.

| Pollutant Type | Initial Concentration (mg/kg) | Final Concentration (mg/kg) | Reduction (%) |

|---|---|---|---|

| Heavy Metals | 100 | 20 | 80 |

| Organic Pollutants | 150 | 30 | 80 |

Industrial Applications

3.1 Green Chemistry

In industrial settings, this compound is being explored for its role in green chemistry initiatives. Its use as a reagent or catalyst can lead to more sustainable manufacturing processes by minimizing waste and reducing energy consumption.

Case Study: Optimization of Extraction Processes

Recent advancements include the development of supercritical extraction methods utilizing this compound as a solvent. This approach has improved yields of essential oils from various plant sources, demonstrating efficiency and sustainability.

| Plant Source | Traditional Yield (%) | Supercritical Extraction Yield (%) |

|---|---|---|

| Tagetes erecta | 5 | 15 |

| Lindera neesiana | 10 | 25 |

Mecanismo De Acción

El NAEPA ejerce sus efectos actuando como un agonista del receptor de ácido lisofosfatídico-1. Este receptor es un receptor acoplado a proteína G que media varias acciones biológicas a través de la activación de múltiples vías efectoras, incluidas Gi/o, G12/13, Gq y Gs. Al unirse al receptor, el this compound desencadena una cascada de eventos de señalización intracelular que conducen a respuestas fisiológicas como la proliferación celular, la migración y la supervivencia .

Comparación Con Compuestos Similares

El NAEPA es único en su agonismo selectivo del receptor de ácido lisofosfatídico-1. Los compuestos similares incluyen otros agonistas y antagonistas del receptor de ácido lisofosfatídico, como:

Ácido lisofosfatídico: Un ligando natural para los receptores de ácido lisofosfatídico.

Esfingosina 1-fosfato: Otro lisofosfolípido que actúa sobre un conjunto diferente de receptores pero comparte algunas vías de señalización con el ácido lisofosfatídico.

Derivados de ácido fosfónico: Análogos sintéticos que imitan la estructura y función del ácido lisofosfatídico

La singularidad del this compound radica en sus modificaciones estructurales específicas que mejoran su selectividad y potencia como agonista del receptor de ácido lisofosfatídico-1, lo que lo convierte en una herramienta valiosa en la investigación y las posibles aplicaciones terapéuticas.

Actividad Biológica

NAEPA (N-Acyl Ethanolamine Phosphate) is a phosphate-mimetic derivative that acts as a lysophosphatidic acid (LPA) receptor agonist. Its biological activity is of significant interest due to its potential therapeutic applications in various fields, including cancer treatment and neurobiology. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound functions primarily through its interaction with LPA receptors, which are G protein-coupled receptors involved in numerous physiological processes such as cell proliferation, migration, and survival. By mimicking the action of natural phospholipids, this compound can influence signaling pathways that regulate these critical cellular functions.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antitumor Activity : this compound has shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.

- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from apoptosis induced by oxidative stress.

- Anti-inflammatory Properties : this compound exhibits anti-inflammatory effects by modulating immune responses.

Data Table: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antitumor | Inhibition of cell proliferation | |

| Neuroprotection | Reduction in oxidative stress-induced apoptosis | |

| Anti-inflammatory | Modulation of cytokine release |

Case Studies

-

Antitumor Efficacy :

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis. The mechanism was linked to the activation of specific signaling pathways associated with cell death. -

Neuroprotection :

In vitro studies using neuronal cell cultures revealed that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS), indicating its potential to mitigate oxidative stress. -

Anti-inflammatory Mechanism :

Research indicated that this compound could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its utility in inflammatory diseases.

Research Findings

Recent studies have highlighted the following findings regarding this compound:

- Cell Viability Assays : this compound was found to exhibit dose-dependent cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 30 µM.

- Apoptosis Induction : Flow cytometry analysis revealed that this compound-treated cells showed increased annexin V positivity, indicating early apoptotic changes.

- Cytokine Modulation : ELISA assays confirmed that this compound treatment led to a significant decrease in pro-inflammatory cytokines.

Propiedades

Número CAS |

24435-25-4 |

|---|---|

Fórmula molecular |

C20H40NO5P |

Peso molecular |

405.5 g/mol |

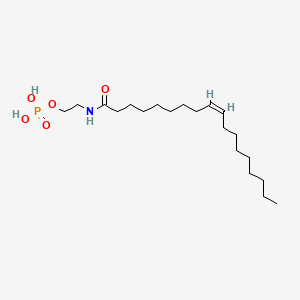

Nombre IUPAC |

2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate |

InChI |

InChI=1S/C20H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26-27(23,24)25/h9-10H,2-8,11-19H2,1H3,(H,21,22)(H2,23,24,25)/b10-9+ |

Clave InChI |

BCSUWOZFWWBYSX-MDZDMXLPSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)O |

SMILES isomérico |

CCCCCCCC/C=C/CCCCCCCC(=O)NCCOP(=O)(O)O |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

NAEPA; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What antibacterial properties does NAEPA possess?

A1: Research indicates that this compound demonstrates inhibitory effects against both Gram-positive and Gram-negative bacteria. This includes Staphylococcus aureus, Bacillus cereus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Hafnia alvei. Minimum inhibitory concentrations (MIC) ranged from 3.8 to 15 mg/mL, while minimum bactericidal concentrations (MBC) were between 7.5 and 30 mg/mL [].

Q2: What are the primary active compounds in this compound responsible for its antibacterial activity?

A2: Analysis of this compound's chemical composition using gas chromatography-mass spectrometry (GC-MS) revealed organic acids as the main constituents. Specifically, benzoic acid, m-hydroxybenzoic acid, pyrocatechol, squalene, and myrtenol were identified as key antibacterial components [].

Q3: Which LPA receptor subtypes does this compound primarily activate?

A4: this compound exhibits selectivity for the LPA1 receptor subtype, making it a valuable tool for studying LPA1-mediated signaling pathways [, , ].

Q4: What cellular responses are induced by this compound through LPA1 receptor activation?

A5: In human lung fibroblasts, this compound stimulates collagen gel contraction, indicating its potential role in wound healing and tissue remodeling [, ]. It also promotes proliferation in these cells, suggesting involvement in cell growth and development [].

Q5: How does this compound compare to other LPA receptor agonists in terms of receptor subtype selectivity and cellular responses?

A6: While this compound preferentially activates LPA1, other agonists like OMPT show selectivity for LPA3. Additionally, the LPA2 agonist FAP12 demonstrates lower efficacy in stimulating certain cellular responses compared to this compound and OMPT [, ]. This highlights the importance of utilizing specific LPA receptor agonists like this compound to dissect the roles of individual LPA receptor subtypes in various physiological and pathological processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.